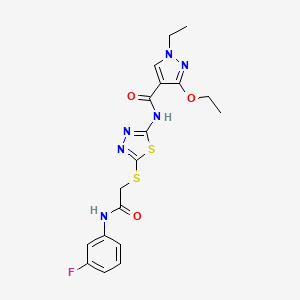
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19FN6O3S2 and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1170836-06-2) is a synthetic compound that belongs to the class of pyrazole carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a pyrazole ring fused with a thiadiazole moiety, which is known for various bioactive properties.
The molecular formula of the compound is C18H19FN6O3S2 with a molecular weight of 450.5 g/mol. The presence of functional groups such as ethoxy and thiadiazole contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN6O3S2 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1170836-06-2 |
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, compounds containing the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The effectiveness is often measured using the median inhibitory concentration (IC50). In one study, derivatives showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .
Antimicrobial Activity
The 1,3,4-thiadiazole ring is recognized for its antimicrobial properties. Compounds containing this scaffold have been tested for their efficacy against bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models . For example, some pyrazole derivatives have been shown to be comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.
Study on Anticancer Properties
In a comparative study on the anticancer effects of various pyrazole derivatives, it was found that modifications to the ethoxy group significantly influenced cytotoxicity. For instance, shifting from para to ortho positions enhanced activity fourfold .
Antimicrobial Efficacy
A series of synthesized compounds based on the thiadiazole scaffold were tested against common bacterial strains. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S2/c1-3-25-9-13(16(24-25)28-4-2)15(27)21-17-22-23-18(30-17)29-10-14(26)20-12-7-5-6-11(19)8-12/h5-9H,3-4,10H2,1-2H3,(H,20,26)(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHWLXHCSDYUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














